Hepatotoxicity: 4-Chlorothiobenzamide is Markedly Less Toxic than p-Methoxythiobenzamide
In a direct comparative study in mice, 4-Chlorothiobenzamide (p-chlorothiobenzamide) was shown to be markedly less hepatotoxic than its para-methoxy analog, p-methoxythiobenzamide. The study established a clear rank order of toxicity based on serum alanine aminotransferase (ALT) levels, with p-methoxythiobenzamide being significantly more toxic than the unsubstituted thiobenzamide, while 4-Chlorothiobenzamide was conversely much less toxic [1].
| Evidence Dimension | Hepatotoxicity (serum ALT activity) |
|---|---|
| Target Compound Data | Markedly less toxic than thiobenzamide |
| Comparator Or Baseline | p-Methoxythiobenzamide (more toxic than thiobenzamide) vs. Thiobenzamide (baseline) |
| Quantified Difference | Rank order of toxicity: p-methoxythiobenzamide > thiobenzamide ⪢ 4-chlorothiobenzamide |
| Conditions | In vivo; Mice depleted of glutathione (GSH) by buthionine sulfoximine (BSO) pretreatment |
Why This Matters
For researchers studying thiobenzamide metabolism or using these compounds in biological systems, the low hepatotoxicity of 4-Chlorothiobenzamide minimizes confounding experimental variables and offers a safer profile for potential therapeutic or probe development.
- [1] Mizutani, T., et al. (1996). Relative hepatotoxicity of 2-(substituted phenyl)thiazoles and substituted thiobenzamides in mice. Toxicology Letters, 85(2), 101-105. View Source
